molecular formula C16H11ClN4O4 B2474897 [2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 6-chloropyridine-3-carboxylate CAS No. 876939-87-6

[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 6-chloropyridine-3-carboxylate

Cat. No.: B2474897
CAS No.: 876939-87-6
M. Wt: 358.74
InChI Key: FJJGOADEOFRLSW-UHFFFAOYSA-N
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Description

[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 6-chloropyridine-3-carboxylate is a useful research compound. Its molecular formula is C16H11ClN4O4 and its molecular weight is 358.74. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Antimicrobial Properties : Compounds containing the 1,3,4-oxadiazole moiety, similar to the compound , have been widely studied for their antimicrobial properties. For instance, Khalid et al. (2016) explored the synthesis of N-substituted derivatives of 1,3,4-oxadiazole compounds and evaluated their effectiveness against various bacterial strains, demonstrating moderate to significant activity (Khalid et al., 2016).

  • Cytotoxic Evaluation and Molecular Docking : Research by Hassanzadeh et al. (2020) involved synthesizing 1,3,4-oxadiazole derivatives and assessing their cytotoxic activities against cancer cell lines, using molecular docking to understand their interactions with biological targets (Hassanzadeh et al., 2020).

  • Pharmacological Screening : Dey et al. (2022) synthesized 3,4-dihydropyrimidin-2-one derivatives with a structure related to the queried compound. These compounds were studied for their antimicrobial and antioxidant properties, showing promising results (Dey et al., 2022).

Molecular Structure Analysis

  • Structural Elucidation and Characterization : Studies often focus on the structural analysis of synthesized compounds, as seen in the work of Shafi et al. (2021), who synthesized thio-1,3,4-oxadiazol-2-yl derivatives and conducted various spectroscopic analyses to determine their structural characteristics (Shafi et al., 2021).

  • Chemical Transformations and Derivatives : Research by Golovchenko et al. (2005) explored the transformations of acylation products of 1,3-oxazoles into 1,3,4-oxadiazole derivatives, illustrating the versatility and reactivity of such compounds (Golovchenko et al., 2005).

Applications in Material Science

  • Antibiofouling Properties in Membranes : Singh et al. (2012) investigated the use of oxadiazole derivatives in the creation of hybrid nanofiltration membranes, demonstrating their potential in water purification and desalination with antibiofouling properties (Singh et al., 2012).

Mechanism of Action

Target of Action

The primary targets of [2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 6-chloropyridine-3-carboxylate are currently unknown. Oxadiazole derivatives have been found to possess various biological activities , suggesting that they may interact with multiple targets

Mode of Action

Oxadiazole derivatives have been shown to interact with their targets in a variety of ways . The compound’s interaction with its targets could lead to changes in cellular processes, but more research is needed to elucidate these mechanisms.

Biochemical Pathways

Oxadiazole derivatives have been found to exhibit a range of biological activities , suggesting that they may affect multiple pathways

Result of Action

Given the diverse biological activities of oxadiazole derivatives , this compound could potentially have a wide range of effects. More research is needed to determine these effects.

Properties

IUPAC Name

[2-oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 6-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O4/c17-12-7-6-11(8-18-12)15(23)24-9-13(22)19-16-21-20-14(25-16)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJGOADEOFRLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)COC(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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